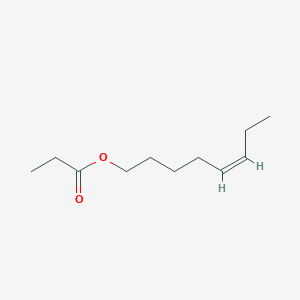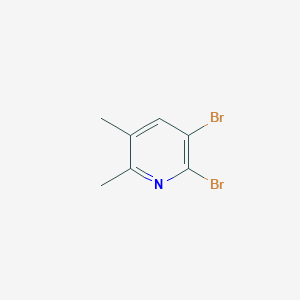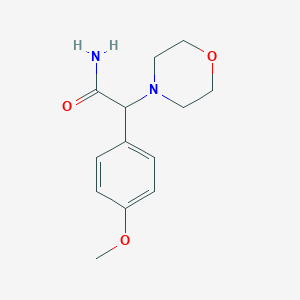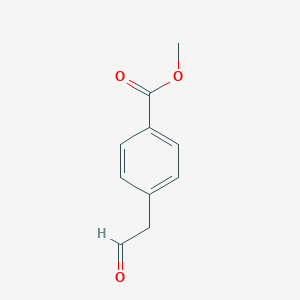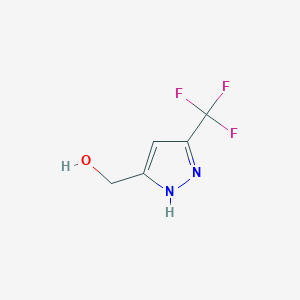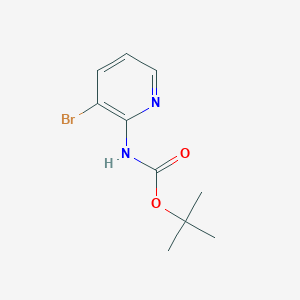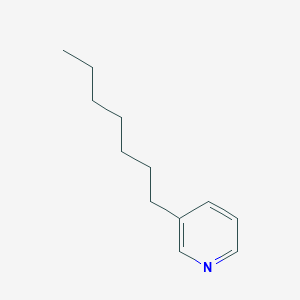
3-Heptylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Heptylpyridine is a chemical compound with the molecular formula C11H19N. It is a heterocyclic organic compound with a pyridine ring and a heptyl chain. The compound has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Aplicaciones Científicas De Investigación
3-Heptylpyridine has been studied for its potential applications in various fields. In medicine, it has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. In agriculture, it has been used as a pesticide due to its ability to repel insects. In industry, it has been used as a flavoring agent in food products.
Mecanismo De Acción
The mechanism of action of 3-Heptylpyridine is not fully understood. However, it has been found to inhibit the growth of bacteria by disrupting their cell membrane. It has also been found to repel insects by interfering with their olfactory system.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Heptylpyridine has low toxicity and is not harmful to humans or animals at low concentrations. However, at high concentrations, it can cause irritation to the skin and eyes. In addition, it has been found to have a slight mutagenic effect on cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Heptylpyridine in lab experiments is its low toxicity, making it a safer alternative to other chemicals. However, its low solubility in water can make it difficult to work with in aqueous solutions. In addition, its high cost and low yield from the synthesis process can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of 3-Heptylpyridine. One direction is the development of new antibiotics based on its antimicrobial properties. Another direction is the development of new insect repellents based on its ability to repel insects. Additionally, further research is needed to fully understand its mechanism of action and potential mutagenic effects on cells. Finally, improvements in the synthesis process could lead to higher yields and lower costs, making it more accessible for use in various fields.
Métodos De Síntesis
The synthesis of 3-Heptylpyridine involves the reaction of heptanal with ammonia and formaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by a cyclization reaction, resulting in the formation of 3-Heptylpyridine. The yield of the synthesis process is typically around 50%.
Propiedades
Número CAS |
103037-27-0 |
|---|---|
Nombre del producto |
3-Heptylpyridine |
Fórmula molecular |
C12H19N |
Peso molecular |
177.29 g/mol |
Nombre IUPAC |
3-heptylpyridine |
InChI |
InChI=1S/C12H19N/c1-2-3-4-5-6-8-12-9-7-10-13-11-12/h7,9-11H,2-6,8H2,1H3 |
Clave InChI |
YQXWJSLWMQLIAC-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=CN=CC=C1 |
SMILES canónico |
CCCCCCCC1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



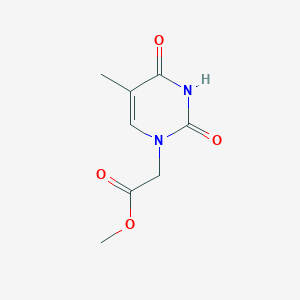
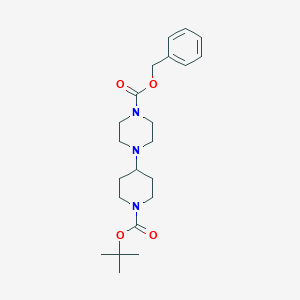
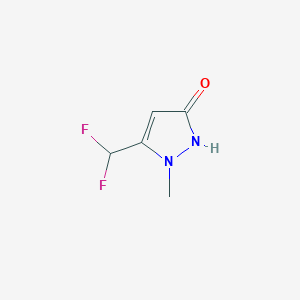
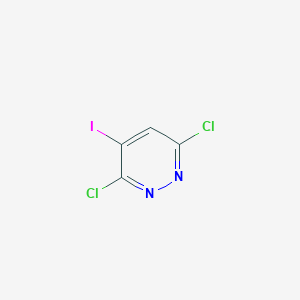
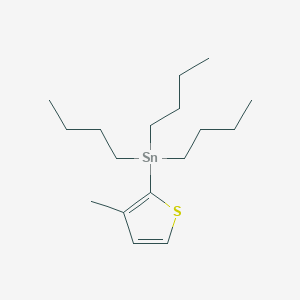
![N-[1-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-2-oxo-1,2-dihydro-pyrimidin-4-yl]-benzamide](/img/structure/B177624.png)
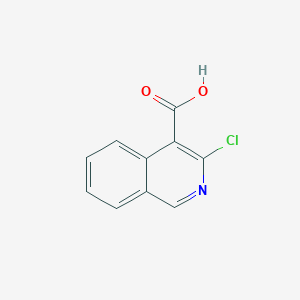
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B177628.png)
